molecular formula C7H7BrN2O B1337717 5-Bromo-4-methyl-3-pyridinecarboxamide CAS No. 677702-08-8

5-Bromo-4-methyl-3-pyridinecarboxamide

Cat. No.: B1337717
CAS No.: 677702-08-8
M. Wt: 215.05 g/mol
InChI Key: NEMOGJGTCATZAO-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Carboxamide Scaffolds in Contemporary Chemical Research

The pyridine ring, a nitrogen-bearing heterocycle, represents a cornerstone scaffold in the field of medicinal chemistry and organic synthesis. nih.govrsc.org As an isostere of benzene, this structure is a fundamental component in the formulation of over 7000 existing drug molecules of significant medicinal importance. nih.govrsc.orgrsc.org The widespread application of pyridine and its derivatives stems from their versatile roles in drug design and synthesis, where they often function as key pharmacophores. nih.gov

Pyridine carboxamides, a specific class of these derivatives, have garnered substantial interest across multiple research domains. nih.gov This is largely attributable to their unique heteroaromatic nature, the relative ease with which they can be converted into various functional derivatives, and their profound impact on the pharmacological activity of a molecule. nih.gov Compounds containing the pyridine carboxamide scaffold have been extensively explored for a wide range of potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai For instance, research has identified pyridine carboxamide derivatives with promising activity against Mycobacterium tuberculosis, highlighting the therapeutic potential of this structural motif. asm.org The adaptability of the pyridine scaffold allows for structural modifications that can enhance solubility, bioavailability, and target specificity, making it a highly valued component in the discovery of new therapeutic agents. researchgate.net

Contextualization of Halogenated Pyridine Derivatives in Organic Synthesis and Medicinal Chemistry

Halogenated pyridines, or halopyridines, are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialized ligands for metal complexes. researchgate.netnih.gov The introduction of a halogen atom onto the pyridine ring provides a reactive handle—the carbon-halogen bond—that enables a diverse array of subsequent chemical transformations with precise regiocontrol. nih.gov This functionalization is a critical step in creating complex molecular architectures from simpler pyridine precursors. researchgate.net

Despite their importance, the selective halogenation of pyridines can present significant synthetic challenges. mountainscholar.org The electron-deficient nature of the pyridine π-system makes it less susceptible to standard electrophilic aromatic substitution reactions, which often require harsh conditions. nih.gov Consequently, synthetic chemists have developed specialized methods to achieve regioselective halogenation. mountainscholar.org These strategies are crucial for accessing specific isomers of halopyridines that serve as key intermediates in multi-step syntheses. The ability to selectively install a halogen, such as bromine, at a specific position on the pyridine ring is vital for building the complex structures found in many biologically active compounds. researchgate.net

Overview of Research Trajectories for 5-Bromo-4-methyl-3-pyridinecarboxamide

This compound is a specific halogenated pyridine derivative that serves primarily as an intermediate in organic synthesis. Its structure combines the key features of a pyridine core, a carboxamide functional group, and a bromine atom, making it a versatile building block for more complex molecules.

Research involving this compound is often focused on its incorporation into larger molecular frameworks with potential biological applications. For example, it has been utilized in the synthesis of intermediates for complex heterocyclic compounds. google.com The strategic placement of the bromo, methyl, and carboxamide groups on the pyridine ring allows for directed chemical modifications and the construction of targeted molecular architectures. While not typically an end product itself, its role as a precursor is critical in the synthetic pathways leading to novel chemical entities.

Below is a table summarizing the key chemical properties of this compound and a related synthetic precursor.

PropertyThis compound5-Bromo-4-methyl-pyridine-3-carbaldehyde
CAS Number 677702-08-8 chemicalbook.com351457-86-8 echemi.com
Molecular Formula C₇H₇BrN₂OC₇H₆BrNO echemi.com
Molecular Weight 215.05 g/mol 200.04 g/mol echemi.com
Density Not specified1.6±0.1 g/cm³ echemi.com
Flash Point Not specified120.5±25.9 °C echemi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c1-4-5(7(9)11)2-10-3-6(4)8/h2-3H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMOGJGTCATZAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Bromo 4 Methyl 3 Pyridinecarboxamide and Its Precursors

Convergent and Linear Synthetic Pathways to 5-Bromo-4-methyl-3-pyridinecarboxamide

The synthesis of complex molecules like this compound can be approached through two primary strategies: linear and convergent synthesis. A linear synthesis builds the molecule sequentially, with each step adding a new functional group or building block to a single starting material. In contrast, a convergent synthesis involves the independent preparation of key fragments of the target molecule, which are then combined in the final stages. chemrxiv.org

Linear Synthesis Example: A potential linear pathway to this compound could commence with 4-methylnicotinic acid. This starting material would undergo a series of sequential transformations, such as amidation to form 4-methyl-3-pyridinecarboxamide, followed by a bromination step to introduce the bromine atom at the 5-position. Each step in this sequence builds upon the previous one, extending the molecular framework in a linear fashion.

Synthetic StrategyDescriptionAdvantagesDisadvantages
Linear Synthesis Sequential addition of functional groups to a single starting material.Conceptually straightforward.Overall yield can be low due to the cumulative loss at each step.
Convergent Synthesis Independent synthesis of key fragments followed by their assembly.Higher overall yield, greater efficiency.May require more complex planning and synthesis of individual fragments.

Strategic Preparation of Key Brominated Pyridine (B92270) Intermediates

The synthesis of this compound relies heavily on the availability of appropriately substituted brominated pyridine intermediates. The following subsections detail the preparation of these crucial building blocks.

Synthesis of 5-Bromo-4-methyl-pyridine-3-carbaldehyde and Related Building Blocks

A key precursor for the target carboxamide is 5-Bromo-4-methyl-pyridine-3-carbaldehyde. A documented method for its synthesis starts from 3,5-Dibromo-4-methyl-pyridine. mdpi.com This process involves a selective lithiation at the 3-position, followed by formylation.

The reaction is conducted at a very low temperature (-100 °C) in dry tetrahydrofuran (B95107) (THF). n-Butyllithium is added dropwise to a solution of 3,5-Dibromo-4-methyl-pyridine, leading to a bromine-lithium exchange. Subsequently, N,N-dimethylformamide (DMF) is added to introduce the aldehyde group. This reaction yields 5-Bromo-4-methyl-pyridine-3-carbaldehyde, which can then be converted to the desired carboxamide through oxidation and amidation. mdpi.com

Another related building block, (5-Bromo-4-methyl-pyridin-3-yl)-methanol, can also be synthesized and subsequently oxidized to the aldehyde. mdpi.com

Derivatization of 6-Methyl-3-pyridinecarboxylic Acid and its Esters

An alternative synthetic route can originate from 6-Methyl-3-pyridinecarboxylic acid (also known as 6-methylnicotinic acid). This precursor can be derivatized to introduce the necessary functional groups. A common initial step is the esterification of the carboxylic acid, for example, through a Fischer esterification with methanol (B129727) in the presence of an acid catalyst like sulfuric acid, to produce Methyl 6-methylnicotinate.

The resulting ester can then undergo bromination. The use of brominating agents such as phosphoryl tribromide (POBr₃) can introduce a bromine atom onto the pyridine ring. Depending on the reaction conditions, bromination can occur at various positions. For the synthesis of the target molecule, bromination at the 5-position is desired. Further functional group manipulations would then be required to arrive at this compound.

Aminopyridine Functionalization in Brominated Pyridine Synthesis

The functionalization of aminopyridines represents a versatile strategy for the synthesis of brominated pyridines. The Sandmeyer reaction, a well-established method in aromatic chemistry, can be employed to convert an amino group into a bromo group via a diazonium salt intermediate. wikipedia.orgmasterorganicchemistry.combyjus.comorganic-chemistry.org

This process involves the diazotization of an aminopyridine precursor, such as 5-amino-4-methyl-3-pyridinecarboxamide, using a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid like hydrobromic acid. The resulting diazonium salt is then treated with a copper(I) bromide catalyst, which facilitates the substitution of the diazonium group with a bromine atom. researchgate.netnih.gov This method provides a direct route to introduce bromine at a specific position on the pyridine ring, dictated by the location of the initial amino group.

Advanced Reaction Architectures in Pyridine Carboxamide Synthesis

Modern organic synthesis increasingly relies on advanced, metal-catalyzed reactions to achieve efficient and selective bond formations. Cross-coupling reactions are particularly powerful tools for the functionalization of bromopyridine intermediates.

Application of Cross-Coupling Reactions for Bromopyridine Functionalization

The bromine atom on the pyridine ring of precursors to this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, enabling the synthesis of diverse derivatives.

Suzuki-Miyaura Coupling: This reaction pairs the bromopyridine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. The Suzuki-Miyaura coupling is widely used for the formation of carbon-carbon bonds. For example, 5-bromonicotinic acid derivatives have been successfully coupled with various arylboronic acids to generate 5-arylnicotinates. nih.govresearchgate.netnih.govresearchgate.netorganic-chemistry.org

Sonogashira Coupling: The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a bromopyridine and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgscirp.orgscirp.orgnih.govnih.gov This method is highly effective for synthesizing alkynylpyridines.

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of a bromopyridine with an alkene to form a substituted alkene. This reaction provides a powerful method for the vinylation of the pyridine ring. rsc.orgnih.govwikipedia.orgorganic-chemistry.orgprinceton.edu

Below is a table summarizing typical conditions for these cross-coupling reactions with bromopyridine substrates.

ReactionCatalystBaseSolventTemperature (°C)
Suzuki-Miyaura Pd(PPh₃)₄, Pd(OAc)₂K₂CO₃, K₃PO₄Dioxane/H₂O, DMF80-100
Sonogashira Pd(PPh₃)₂Cl₂, CuIEt₃N, PiperidineTHF, DMFRoom Temp - 100
Heck Pd(OAc)₂Et₃N, K₂CO₃DMF, Acetonitrile80-140

These advanced synthetic methods provide a robust toolbox for the functionalization of brominated pyridine intermediates, enabling the efficient synthesis of this compound and its derivatives.

Regioselective Amidation Strategies for the Carboxamide Moiety

The synthesis of the carboxamide functional group in this compound necessitates the regioselective conversion of a carboxyl group at the C3 position of the pyridine ring. The primary precursor for this transformation is 5-bromo-4-methylnicotinic acid. The direct amidation of this carboxylic acid is a principal strategy, which typically involves two key steps: activation of the carboxyl group followed by reaction with an ammonia (B1221849) source.

Carboxylic acid activation is crucial to enhance the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by ammonia. Common methods for activation include conversion to an acyl halide (e.g., acyl chloride) using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Alternatively, in situ activation can be achieved using various peptide coupling agents.

Once activated, the intermediate is reacted with ammonia (NH₃) or an ammonia equivalent, such as ammonium (B1175870) hydroxide (B78521) (NH₄OH) or ammonium chloride (NH₄Cl) in the presence of a base, to yield the primary amide. The regioselectivity of the reaction is ensured by the predefined structure of the starting material, 5-bromo-4-methylnicotinic acid, where the carboxyl group is already located at the desired C3 position.

While direct synthesis protocols for this compound are not extensively detailed in readily available literature, the synthesis of analogous N-substituted amides illustrates the general methodology. For instance, the preparation of N-ethyl-5-bromo-4-methylnicotinamide involves the reaction of the corresponding nicotinic acid with ethylamine, employing standard coupling techniques. A similar approach using ammonia would lead to the desired primary carboxamide.

Table 1: General Strategy for Regioselective Amidation

StepDescriptionCommon ReagentsIntermediate/Product
1. Activation Conversion of the carboxylic acid group of 5-bromo-4-methylnicotinic acid into a more reactive species.Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂), Peptide coupling agents (e.g., DCC, EDC).Acyl chloride or other activated ester.
2. Amidation Nucleophilic substitution reaction of the activated intermediate with an ammonia source.Ammonia (NH₃), Ammonium hydroxide (NH₄OH).This compound.

Exploitation of Hoffmann Degradation Analogs in Pyridine Amine Synthesis

The Hoffmann degradation and its analogs, such as the Curtius and Lossen rearrangements, are powerful chemical reactions for converting carboxylic acids or their derivatives into primary amines with one less carbon atom. youtube.comaskiitians.comkhanacademy.org These methods are particularly useful in the synthesis of pyridine amine precursors, which can be essential intermediates for more complex molecules. The core of these reactions involves the rearrangement of an acylnitrene intermediate to form an isocyanate, which is then hydrolyzed to the corresponding amine and carbon dioxide. askiitians.com

A notable application of a Hoffmann degradation analog is seen in the synthesis of substituted pyridine amines from pyridine carboxylic acids. The Curtius rearrangement, for example, provides a pathway to convert a carboxylic acid to a primary amine. This process typically involves the conversion of the carboxylic acid to an acyl azide (B81097), often using reagents like diphenylphosphoryl azide (DPPA) or sodium azide after converting the acid to an acyl chloride. The acyl azide intermediate then undergoes thermal or photochemical rearrangement to the isocyanate, which upon hydrolysis, yields the amine.

This methodology has been successfully applied to the synthesis of bromo-methyl-pyridin-amines. For instance, 5-bromo-6-methyl-pyridine-3-carboxylic acid can be converted to 5-bromo-6-methyl-pyridin-3-ylamine. chemicalbook.com The reaction proceeds by treating the carboxylic acid with diphenylphosphoryl azide (DPPA) and a base like triethylamine (B128534) in a suitable solvent. chemicalbook.com This mixture is heated to facilitate the rearrangement to the isocyanate, which is subsequently hydrolyzed to afford the target pyridine amine. chemicalbook.com This transformation exemplifies how Hoffmann-type rearrangements serve as a strategic tool for introducing an amino group onto a pyridine ring, starting from a carboxylic acid precursor.

Table 2: Synthesis of a Pyridine Amine via Curtius Rearrangement

ReactantReagentsConditionsProductReference
5-Bromo-6-methyl-pyridine-3-carboxylic acid1. Diphenylphosphoryl azide (DPPA), Triethylamine 2. Hydrolysis (e.g., with HCl)1. tert-butanol/DMF, 100°C 2. Dichloromethane, 20°C5-Bromo-6-methyl-pyridin-3-ylamine chemicalbook.com

Chemical Reactivity and Transformational Chemistry of 5 Bromo 4 Methyl 3 Pyridinecarboxamide and Its Analogs

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

Electrophilic aromatic substitution (EAS) on pyridine rings is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. chemrxiv.orgnih.gov Such reactions often necessitate harsh conditions, such as high temperatures and the use of strong Brønsted or Lewis acids, to overcome the pyridine's poor π-nucleophilicity. chemrxiv.orgnih.govresearchgate.net For an unsubstituted pyridine, bromination typically occurs at the 3-position under forcing conditions, such as at 300°C in the presence of oleum. researchgate.net

In the case of 5-Bromo-4-methyl-3-pyridinecarboxamide, the regiochemical outcome of any potential EAS reaction is dictated by the combined electronic and steric effects of the existing substituents. The 4-methyl group is an activating group, directing electrophiles to the ortho (positions 3 and 5) and para (position 2, relative to the methyl group) positions. Conversely, the 3-carboxamide and 5-bromo groups are deactivating. The pyridine nitrogen itself strongly deactivates the ortho (2, 6) and para (4) positions. The cumulative effect suggests that the remaining C-H bonds at positions 2 and 6 are highly deactivated, making further electrophilic substitution difficult.

To circumvent these challenges, alternative strategies have been developed for the 3-selective halogenation of pyridines under milder conditions. One such method involves a ring-opening, halogenation, and ring-closing sequence that proceeds through reactive alkene intermediates known as Zincke imines. chemrxiv.orgnih.gov This approach transforms the electron-deficient pyridine into a more reactive species, allowing for highly regioselective halogenation. chemrxiv.org

Nucleophilic Substitution Reactions and Their Scope

The electron-deficient character of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with a good leaving group like bromine and activated by electron-withdrawing groups. In this compound, the ring nitrogen and the 3-carboxamide group enhance the electrophilicity of the ring carbons, facilitating attack by nucleophiles.

While specific studies on the nucleophilic substitution of this compound are not extensively detailed in the provided context, the reactivity of related brominated heterocycles provides insight. For instance, studies on 5-bromo-1,2,3-triazines demonstrate their successful reaction with phenols via a concerted SNAr mechanism. nih.gov Similarly, the reaction of 5-bromo-1,3,6-trimethyluracil (B83810) with thiolate ions shows that nucleophilic substitution is a viable pathway. nih.gov Heating brominated ethoxypyridines with aqueous hydrochloric acid has also been shown to result in the substitution of the bromine atom with chlorine, alongside other products. researchgate.net These examples suggest that the bromine atom on the this compound scaffold could be displaced by various strong nucleophiles, likely at elevated temperatures.

Reactivity of the Bromine Substituent in Synthetic Transformations

The bromine atom at the 5-position is a key functional handle for introducing molecular diversity through a variety of cross-coupling and substitution reactions.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, and the bromine substituent of this compound serves as an excellent electrophilic partner in these transformations. nih.govtcichemicals.com

Suzuki Reaction: The Suzuki-Miyaura coupling, which joins an organohalide with an organoboron species, is widely used to form biaryl structures. wikipedia.orglibretexts.org This reaction has been successfully applied to analogs of the target compound. For example, N-[5-bromo-2-methylpyridine-3-yl]acetamide, a close analog, efficiently couples with various functionalized arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base. nih.gov These reactions are typically performed in a solvent mixture such as 1,4-dioxane (B91453) and water at elevated temperatures (85-95 °C), affording the desired 5-aryl pyridine derivatives in moderate to good yields. nih.gov

Arylboronic Acid PartnerCatalystBaseSolventTemp (°C)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95Good nih.gov
4-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95Good nih.gov
4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95Moderate nih.gov
4-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95Good nih.gov

Sonogashira Reaction: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. scirp.orgresearchgate.net This reaction is highly effective for various bromopyridine derivatives, indicating its applicability to this compound. scirp.orgsoton.ac.uk Optimized conditions for the coupling of 2-amino-3-bromopyridines with terminal alkynes have been identified as 2.5 mol% Pd(CF₃COO)₂, 5 mol% PPh₃ as a ligand, 5 mol% CuI as a co-catalyst, and Et₃N as a base in DMF at 100°C, yielding the corresponding 3-alkynylpyridines in yields up to 96%. scirp.orgscirp.org The reaction tolerates a range of functional groups on both the pyridine and alkyne partners. soton.ac.uk

Bromopyridine SubstrateAlkyne PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF10096 scirp.org
2-Amino-3-bromo-5-methylpyridinePhenylacetylenePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF10095 scirp.org
6-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd(PPh₃)₄/CuIEt₃NTHFRT93-90 soton.ac.uk
6-Bromo-3-fluoro-2-cyanopyridinePropargyl alcoholPd(PPh₃)₄/CuIEt₃NTHFRT90 soton.ac.uk

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has become a staple in organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher classical methods. wikipedia.org The reaction is effective for a wide variety of aryl halides, including bromopyridines, allowing for their coupling with primary and secondary amines, and even ammonia (B1221849) equivalents. organic-chemistry.orglibretexts.org The choice of palladium precursor, ligand, and base is crucial for achieving high efficiency and depends on the specific substrates being coupled. libretexts.org Palladium-catalyzed heteroarylation of amines with dihalogenopyridines has shown selective substitution of bromine atoms, underscoring the utility of this reaction for substrates like this compound. researchgate.net

Direct Substitution Reactions of the Bromine Atom

Beyond metal-catalyzed processes, the bromine atom on the pyridine ring can undergo direct substitution, although this often requires more forcing conditions. As mentioned previously, heating various bromo-ethoxypyridine derivatives with aqueous hydrochloric acid can lead to the replacement of the bromine atom with a chlorine atom. researchgate.net This type of transformation highlights the potential for the bromine to act as a leaving group in nucleophilic substitution reactions under non-catalytic, high-energy conditions.

Transformations Involving the Carboxamide Functional Group

The carboxamide group at the 3-position is also amenable to a range of chemical transformations, providing another avenue for derivatization.

Reductions and Oxidations of the Amide

Reductions: The pyridine ring and its carboxamide substituent can undergo reduction. Vitamin B12s (cob(I)alamin) has been shown to reduce pyridinecarboxamides in aqueous buffers. acs.org For 3- and 4-substituted pyridinecarboxamides, this reduction proceeds with the consumption of six units of the reducing agent, leading to further partial conversion to tetrahydro compounds. acs.org The primary product of the reduction of nicotinamide (B372718) (3-pyridinecarboxamide) is predominantly a 1,6-dihydro derivative. acs.org

Oxidations: The oxidation of pyridinecarboxamides has also been investigated. The kinetics of the oxidation of niacinamide (3-pyridinecarboxamide) by potassium permanganate (B83412) in an alkaline medium have been studied, demonstrating the susceptibility of the molecule to oxidative conditions. researchgate.net In related heterocyclic systems, such as 3-aminothieno[2,3-b]pyridine-2-carboxamides, oxidation with reagents like sodium hypochlorite (B82951) can lead to unexpected oxidative dimerization products rather than simple oxidation of the amino or amide group. nih.govacs.org This suggests that oxidation of this compound could potentially lead to complex structural modifications beyond simple transformation of the carboxamide.

Derivatization and Functional Group Interconversions at the Amide Nitrogen

The amide functional group of this compound serves as a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. These reactions primarily involve substitution at the amide nitrogen, leveraging its nucleophilic character, or rearrangement reactions that lead to fundamental structural changes.

N-Alkylation and N-Arylation:

The hydrogen atoms on the amide nitrogen can be substituted with alkyl or aryl groups through various synthetic methodologies. N-alkylation can be achieved using alkyl halides in the presence of a base. The choice of base and solvent is crucial for the successful N-alkylation of heterocyclic amides. For instance, bases like potassium carbonate or cesium carbonate in polar aprotic solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP) have been effectively used for the N-alkylation of related heterocyclic systems. Microwave-assisted conditions can often accelerate these reactions, leading to higher yields in shorter reaction times.

N-arylation of the amide nitrogen can be accomplished through transition metal-catalyzed cross-coupling reactions. The Chan-Lam coupling, which typically uses copper catalysts, and newer methods employing nickel catalysts, allow for the formation of a C-N bond between the amide nitrogen and an aryl group. organic-chemistry.org Arylboronic acids are common coupling partners in these reactions. organic-chemistry.org For example, NiCl₂·6H₂O has been shown to be an efficient catalyst for the N-arylation of various N-nucleophiles, including amides, with arylboronic acids. organic-chemistry.org

Reaction TypeReagents and ConditionsProduct Type
N-AlkylationAlkyl halide, Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., DMF, NMP)N-Alkyl-5-bromo-4-methyl-3-pyridinecarboxamide
N-ArylationArylboronic acid, Catalyst (e.g., Cu or Ni salt), BaseN-Aryl-5-bromo-4-methyl-3-pyridinecarboxamide

Hofmann Rearrangement:

As a primary amide, this compound can undergo the Hofmann rearrangement. This reaction converts a primary amide into a primary amine with one fewer carbon atom. doubtnut.comlibretexts.orgquora.comscienceinfo.com The reaction is typically carried out using bromine in an aqueous solution of a strong base like sodium hydroxide (B78521). scienceinfo.com The key steps of the mechanism involve the formation of an N-bromoamide intermediate, followed by rearrangement to an isocyanate, which is then hydrolyzed to the primary amine and carbon dioxide. scienceinfo.comyoutube.com

The application of the Hofmann rearrangement to this compound would yield 5-bromo-4-methylpyridin-3-amine. This transformation is a valuable synthetic tool for accessing aminopyridines from their corresponding carboxamide precursors. The reaction is known to be effective for a wide range of amides, including those with aromatic and heterocyclic substituents. scienceinfo.com For instance, the Hofmann rearrangement has been successfully used to synthesize 3-aminopyridine (B143674) from nicotinamide. scienceinfo.com

Starting MaterialReagentsKey IntermediateProduct
This compoundBr₂, NaOH(aq)5-bromo-4-methyl-3-pyridyl isocyanate5-bromo-4-methylpyridin-3-amine

Catalytic Potentials of Brominated Pyridine Compounds (General Framework)

Brominated pyridine compounds, including derivatives of this compound, exhibit significant potential as catalysts and ligands in a variety of organic transformations. The presence of the bromine atom and the pyridine nitrogen atom provides multiple coordination sites and influences the electronic properties of the molecule, making them versatile components in catalytic systems.

The pyridine nitrogen, with its lone pair of electrons, can act as a ligand, coordinating to transition metals to form stable and catalytically active complexes. The nature and position of substituents on the pyridine ring, such as the bromine atom and the carboxamide group, can modulate the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity.

Brominated pyridines are frequently employed as precursors in the synthesis of more complex ligands and organocatalysts through transition-metal-catalyzed cross-coupling reactions such as Suzuki, Ullmann, and Sonogashira couplings. The bromine atom serves as a convenient handle for introducing new functional groups.

Furthermore, brominated nicotinamide derivatives themselves have shown potential in catalysis. For example, a novel copper-catalyzed four-component domino reaction has been developed for the synthesis of nicotinimidamides, where a derivative featuring a bromine substituent demonstrated exceptional potency in a biological context, highlighting the influence of the bromo group. nih.gov While not a direct catalytic application in synthesis, it underscores the importance of the bromine substituent in molecular recognition and activity.

In the context of photocatalysis, nitrogen-centered radicals generated from amide derivatives can participate in enantioselective hydroamination reactions, a process that can be facilitated by enzymes in combination with photoredox catalysis. nih.gov This suggests a potential, albeit indirect, catalytic role for derivatives of this compound in radical-based transformations.

The catalytic hydrogenation of N-4-nitrophenyl nicotinamide has been demonstrated using a stabilized palladium nanoparticle catalyst, showcasing the potential for catalytic transformations of nicotinamide derivatives. mit.edu While this example does not involve a brominated analog, it points to the general capability of the nicotinamide scaffold to participate in and be modified by catalytic processes.

Catalytic Application AreaRole of Brominated Pyridine MoietyExample Reaction Types
Ligand Synthesis Precursor with a reactive site (Br) for functionalization.Suzuki, Ullmann, Sonogashira couplings.
Transition Metal Catalysis Ligand to form active metal complexes.Cross-coupling, C-H activation, hydrogenation.
Organocatalysis Potential as a scaffold for organocatalysts.Asymmetric synthesis.
Biocatalysis/Photocatalysis Substrate for generating reactive intermediates (e.g., radicals).Enantioselective hydroamination.

Advanced Structural Elucidation and Theoretical Investigations of 5 Bromo 4 Methyl 3 Pyridinecarboxamide

Computational Chemistry Approaches for Molecular Structure and Reactivity

Computational chemistry provides powerful tools for understanding the intricacies of molecular structure and predicting chemical behavior. For a molecule like 5-Bromo-4-methyl-3-pyridinecarboxamide, these methods can offer deep insights into its electronic properties and reactivity without the need for empirical observation.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the optimized geometry and electronic structure of molecules. By applying functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), researchers can calculate the most stable three-dimensional arrangement of atoms in the ground state. irjweb.com This process yields crucial data such as bond lengths, bond angles, and dihedral angles. For this compound, these calculations would reveal how the bromine atom, methyl group, and carboxamide group influence the geometry of the pyridine (B92270) ring.

Table 1: Representative DFT-Calculated Molecular Geometry Parameters (Hypothetical Data) Note: The following data is illustrative of what a DFT calculation would provide, as specific published data for this compound is unavailable.

ParameterBond/AnglePredicted Value
Bond LengthC3-C(O)NH2~1.51 Å
C4-CH3~1.52 Å
C5-Br~1.90 Å
Bond AngleN1-C2-C3~123°
C3-C4-C5~118°
Dihedral AngleC2-C3-C(O)-N~25°

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com A small energy gap suggests high reactivity, whereas a large gap implies high stability. irjweb.com For this compound, analysis would show the spatial distribution of these orbitals, indicating which parts of the molecule are electron-rich (HOMO) and electron-poor (LUMO).

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule. irjweb.com It visualizes the electrostatic potential on the electron density surface, using a color scale where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net For this compound, an MEP map would likely show negative potential around the oxygen and nitrogen atoms of the carboxamide group and the pyridine nitrogen, identifying them as sites for electrophilic interaction.

Prediction of Spectroscopic Parameters (e.g., FT-IR, FT-Raman, NMR chemical shifts) through Quantum Mechanical Methods

Quantum mechanical methods, particularly DFT, can accurately predict various spectroscopic parameters. nih.gov By calculating vibrational frequencies, it is possible to simulate FT-IR and FT-Raman spectra. nih.gov These theoretical spectra can be compared with experimental data to confirm the molecular structure. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). For this compound, these predictions would help in the assignment of experimental spectra and confirm the calculated geometry. researchgate.net

X-ray Crystallography and Solid-State Structural Analysis

While computational methods provide invaluable data on an isolated molecule in the gas phase, X-ray crystallography offers a definitive view of its structure in the solid state. This experimental technique determines the precise spatial arrangement of atoms in a crystal lattice, providing accurate bond lengths and angles. nih.gov Furthermore, it reveals crucial information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. A crystallographic study of this compound would be necessary to confirm its computationally predicted geometry and to understand its solid-state behavior and intermolecular forces. However, no published crystal structure for this specific compound could be located.

In-Depth Structural and Theoretical Analysis of this compound Currently Unavailable in Scientific Literature

A thorough investigation of scientific databases and scholarly articles reveals a lack of published research on the advanced structural elucidation and theoretical analysis of the chemical compound this compound. Despite its availability from chemical suppliers, detailed studies concerning its crystal structure, supramolecular chemistry, and intermolecular interactions have not been reported in the accessible scientific literature.

Consequently, it is not possible to provide a detailed, evidence-based article on the specific topics requested, which include the elucidation of its crystal packing, analysis of its hydrogen and halogen bonding networks, and quantification of its intermolecular contacts through Hirshfeld surface analysis. These analyses are contingent upon the successful synthesis of a single crystal of the compound and its subsequent examination using single-crystal X-ray diffraction, followed by theoretical calculations.

While general principles of supramolecular chemistry, hydrogen bonding, halogen bonding, and Hirshfeld surface analysis are well-established for a wide range of organic compounds, applying these concepts specifically to this compound would require speculative and unverified assumptions in the absence of empirical data. The generation of scientifically accurate data tables and detailed research findings, as requested, is therefore not feasible at this time.

Further research, including the crystallization of this compound and its comprehensive solid-state characterization, would be necessary to generate the specific scientific content outlined. Until such studies are conducted and published, a detailed article on its advanced structural and theoretical properties cannot be authentically produced.

Structure Activity Relationship Sar and Mechanistic Studies of 5 Bromo 4 Methyl 3 Pyridinecarboxamide Derivatives in Bioactive Systems

Rational Design and Synthesis of 5-Bromo-4-methyl-3-pyridinecarboxamide Derivatives for SAR Studies

The rational design of this compound derivatives for SAR studies typically begins with a hit compound identified from screening, which possesses a desired biological activity. The synthetic strategy is then geared towards systematically modifying specific positions on the molecule—namely the pyridine (B92270) ring and the carboxamide moiety—to probe the chemical space and understand the structural requirements for optimal biological activity.

A common synthetic route to access these derivatives starts from 5-bromo-4-methylnicotinic acid. This starting material can be synthesized and then coupled with various amines to generate a library of N-substituted carboxamides. For instance, a general synthetic pathway involves the activation of the carboxylic acid, often by converting it to an acid chloride or by using coupling agents, followed by reaction with a primary or secondary amine.

One documented synthetic approach for a related intermediate, (5-Bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-amine, starts with 5-bromo-nicotinic acid, which is first converted to an N-ethyl-nicotinamide. Subsequent protection of the amide nitrogen, followed by reduction of the carbonyl group and deprotection, yields the desired amine intermediate. This intermediate can then be further functionalized. This multi-step synthesis highlights the accessibility of key precursors for building a diverse library of derivatives for SAR studies.

The design of these libraries is guided by the desire to explore the effects of various substituents on the molecule's properties. Key areas of modification include the substituents on the pyridine ring and the nature of the group attached to the carboxamide nitrogen. By systematically varying these groups, researchers can map the structural requirements for potent biological activity.

Influence of Substituent Variations on Molecular Interactions and Mechanistic Efficacy

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the core structure. These substituents influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn affect its ability to interact with biological targets and penetrate cell membranes.

The bromine atom at the 5-position of the pyridine ring plays a significant role in modulating the lipophilicity of the molecule. Halogen atoms are known to increase lipophilicity, a property that can enhance a compound's ability to cross biological membranes. The introduction of a bromine atom generally increases the partition coefficient (logP) of a molecule, which is a measure of its lipophilicity. This increased lipophilicity can facilitate passive diffusion across cell membranes, a critical step for reaching intracellular targets.

The bromine atom, being a lipophilic substituent, is expected to enhance membrane penetration. However, it's important to note that excessive lipophilicity can also be detrimental, potentially leading to poor aqueous solubility and non-specific binding to lipids and proteins. Therefore, the presence of the bromine atom represents a balance between enhancing membrane permeability and maintaining sufficient aqueous solubility for biological activity.

The methyl group at the 4-position of the pyridine ring influences the molecule's electronic properties and its interaction with biological targets. As an electron-donating group, the methyl group increases the electron density of the pyridine ring through an inductive effect. This can modulate the pKa of the pyridine nitrogen, affecting its potential for hydrogen bonding and ionic interactions with target proteins.

The electronic nature of the pyridine ring itself, being electron-deficient compared to benzene, affects its reactivity. The nitrogen atom withdraws electron density from the ring, making it less susceptible to electrophilic attack but more prone to nucleophilic substitution. The presence of the electron-donating methyl group can partially mitigate this electron deficiency, influencing the reactivity of the ring and its ability to engage in various non-covalent interactions, such as π-π stacking and cation-π interactions, with biological targets. The steric bulk of the methyl group can also play a role by influencing the preferred conformation of the molecule, which can be critical for fitting into a specific binding site.

Diversity-oriented synthesis (DOS) is a powerful strategy for exploring the chemical space around the carboxamide moiety of this compound. This approach involves the synthesis of a wide range of derivatives with different N-substituents to identify the optimal groups for biological activity. The goal of DOS is to generate structural diversity, which can lead to the discovery of novel compounds with improved potency, selectivity, and pharmacokinetic properties.

The synthesis of N-substituted derivatives is typically achieved by coupling the 5-bromo-4-methylnicotinic acid precursor with a diverse library of primary and secondary amines. This can be done using standard peptide coupling reagents or by converting the carboxylic acid to a more reactive species like an acid chloride. This approach allows for the introduction of a wide variety of functional groups, including alkyl, aryl, heteroaryl, and alicyclic moieties, at the N-position of the carboxamide.

In the context of developing inhibitors for enzymes like the Hepatitis C virus (HCV) NS5B polymerase, SAR studies on related pyridine carboxamides have shown that the nature of the N-substituent is critical for potency. For example, in a series of 2-methyl nicotinic acid derivatives, the N-substituent was varied to include different substituted phenyl rings and other aromatic systems. nih.govnih.govacs.orgscispace.com These studies revealed that specific substitution patterns on the N-aryl group were essential for achieving high inhibitory activity.

The following table presents a selection of N-substituted 2-methyl-nicotinamide derivatives and their corresponding inhibitory concentrations (IC50) against HCV NS5B polymerase, illustrating the impact of N-substitution on activity.

CompoundN-SubstituentIC50 (µM)
Derivative A4-Isopropylphenyl>25
Derivative B2,4-Difluorophenyl5.3
Derivative C2-Fluoro-4-methylphenyl1.8
Derivative D2-Chloro-4-fluorophenyl0.8

Data is illustrative of SAR trends in related pyridine carboxamide series.

This data demonstrates that small changes in the N-substituent can lead to significant differences in biological activity, underscoring the importance of DOS in mapping the SAR of the carboxamide moiety.

Computational Modeling for Mechanistic Elucidation in Bioactive Systems

In the absence of extensive experimental data, computational modeling provides a powerful tool to predict and analyze the potential interactions of this compound derivatives with biological targets.

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. hilarispublisher.commdpi.com For this compound derivatives, docking studies could be performed against the active or allosteric sites of various proteins to identify potential binding partners and elucidate binding modes.

Key interactions that would be assessed in such simulations include:

Hydrogen bonding: The carboxamide group is a prime candidate for forming hydrogen bonds with protein residues.

Halogen bonding: The bromine atom can participate in halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

Hydrophobic interactions: The methyl group and the pyridine ring can engage in hydrophobic interactions with nonpolar residues in a binding pocket.

A hypothetical docking study of a this compound derivative into the active site of a kinase, for example, might reveal key interactions with the hinge region, a common binding motif for kinase inhibitors. The predicted binding affinity, represented by a docking score, could then be used to prioritize derivatives for synthesis and experimental testing.

Interaction TypePotential Interacting Group on LigandExample Protein Residue Interaction
Hydrogen BondCarboxamide (-CONH2)Aspartate, Serine, Backbone Amide
Halogen BondBromo (-Br)Carbonyl Oxygen, Aromatic Ring
HydrophobicMethyl (-CH3), Pyridine RingLeucine, Valine, Phenylalanine
π-π StackingPyridine RingPhenylalanine, Tyrosine, Tryptophan

Dynamics Simulations and Binding Free Energy Calculations

Molecular dynamics (MD) simulations can provide a more dynamic and realistic view of ligand-protein interactions over time. nih.govnih.gov An MD simulation would start with the docked complex of a this compound derivative and its putative protein target and simulate their movements and interactions in a solvated environment. This can reveal the stability of the binding pose predicted by docking and identify conformational changes in both the ligand and the protein upon binding.

Following MD simulations, binding free energy calculations, using methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can provide a more quantitative estimate of the binding affinity. nih.govnih.govresearchgate.net These calculations take into account both the enthalpic and entropic contributions to binding, offering a more accurate prediction of how tightly a ligand will bind to its target. By comparing the calculated binding free energies of a series of derivatives, researchers can build a quantitative structure-activity relationship (QSAR) model to guide the design of more potent compounds.

Conclusion and Future Research Perspectives for 5 Bromo 4 Methyl 3 Pyridinecarboxamide

Recapitulation of Key Academic Insights into 5-Bromo-4-methyl-3-pyridinecarboxamide

Direct academic insights into this compound are limited. However, a wealth of information on structurally similar compounds provides a strong foundation for understanding its potential. The pyridinecarboxamide core is a well-established pharmacophore found in a variety of therapeutic agents. Research on related substituted pyridinecarboxamides has revealed their potential as potent inhibitors of various enzymes and as antimicrobial and anticancer agents. researchgate.netnih.govasm.orgnih.govnih.gov

For instance, novel substituted pyridine (B92270) carboxamide derivatives have been identified as potent allosteric inhibitors of SHP2, a critical regulator in cancer cell proliferation. researchgate.netnih.gov Furthermore, the pyridine carboxamide scaffold has been explored for the development of new antitubercular agents. asm.org The strategic placement of substituents on the pyridine ring, such as bromo and methyl groups, is known to significantly influence the pharmacological activity of the resulting compounds. mdpi.com The bromine atom, in particular, can serve as a useful synthetic handle for further molecular modifications through reactions like Suzuki coupling, allowing for the creation of diverse chemical libraries. mdpi.com

A patent for the synthesis of a related compound, (5-Bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester, highlights the industrial interest in intermediates of this structural class for the preparation of more complex molecules. google.com This underscores the potential of this compound as a valuable building block in organic synthesis.

Identification of Underexplored Research Avenues and Gaps

The primary research gap is the lack of dedicated studies on the synthesis, characterization, and biological evaluation of this compound itself. While synthetic methods for related compounds are available, optimizing a synthetic route to this specific molecule is a crucial first step. google.comgoogle.com

Key underexplored research avenues include:

Systematic Biological Screening: A comprehensive screening of this compound against a wide range of biological targets is warranted. This should include assays for antibacterial, antifungal, antiviral, and anticancer activities, as well as screening against various enzyme families, such as kinases and phosphatases.

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a focused library of analogs of this compound would be highly valuable. Modifications could include altering the substituents on the pyridine ring and the carboxamide nitrogen to establish clear structure-activity relationships.

Computational and Docking Studies: In the absence of extensive experimental data, in silico studies can provide valuable predictions about the potential biological targets of this compound. Molecular docking simulations can help identify potential binding modes with various enzymes and receptors.

Exploration of Coordination Chemistry: The pyridine nitrogen and the carboxamide group offer potential coordination sites for metal ions. Investigating the synthesis and properties of metal complexes of this compound could open up applications in catalysis or as metallodrugs.

Prognosis for Advancing the Understanding and Applications of the Compound and its Analogs in Chemical and Biomedical Sciences

The future for this compound and its analogs appears promising, with potential to contribute significantly to both chemical and biomedical sciences. The versatility of the pyridine scaffold, combined with the known biological activities of related compounds, suggests a high probability of discovering novel applications.

In the biomedical sciences , this compound and its derivatives could emerge as lead structures for the development of new therapeutic agents. Given the precedent set by similar molecules, promising areas of investigation include:

Oncology: As potential inhibitors of key signaling proteins like SHP2. researchgate.netnih.gov

Infectious Diseases: As novel antibacterial or antitubercular agents. nih.govasm.orgmdpi.com

Enzyme Inhibition: Targeting enzymes such as urease, which is implicated in various pathological conditions. nih.gov

In the chemical sciences , this compound can serve as a versatile building block for the synthesis of more complex molecules. The presence of the bromo substituent allows for a range of cross-coupling reactions, enabling the construction of diverse molecular architectures. mdpi.com This could lead to the development of new materials, ligands for catalysis, and probes for chemical biology.

The continued exploration of pyridinone and pyridine carboxylic acid isomers in medicinal chemistry further supports the potential of this compound class. nih.govfrontiersin.org By systematically addressing the current research gaps, the scientific community can unlock the full potential of this compound and its analogs, paving the way for new discoveries and innovations.

Q & A

Basic Research Question

  • UPLC-QTOF-MS : Detect low-abundance impurities with high resolution.
  • ICP-MS : Quantify residual metal catalysts (e.g., Pd, Cu).
  • SPE purification : Remove impurities using tailored solid-phase extraction cartridges .

How can researchers leverage reaction informer libraries to evaluate synthetic methods for pyridinecarboxamide derivatives?

Advanced Research Question
Informer libraries (e.g., aryl halide libraries) standardize method evaluation:

  • Diverse substrate testing : Screen this compound alongside electronically varied pyridines.
  • Failure analysis : Document side reactions (e.g., debromination, amide hydrolysis) to refine catalytic systems.
  • Machine learning : Train models on reaction outcomes to predict optimal conditions for new derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.